5-Fluoroquinolin-3-ol
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Overview
Description
5-Fluoroquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroquinolin-3-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving diazotization and fluorination . Another approach involves the cyclization of appropriate precursors under specific conditions to form the quinoline ring with a fluorine substituent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-3-one derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated quinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium fluoride and various halogenating agents are employed for substitution reactions.
Major Products
Scientific Research Applications
5-Fluoroquinolin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties due to its ability to inhibit key enzymes and pathways in pathogens and cancer cells.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 5-Fluoroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and DNA. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is similar to that of other fluoroquinolones, making it effective against a broad spectrum of bacterial infections .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinolin-3-ol
- 7-Fluoroquinolin-3-ol
- 8-Fluoroquinolin-3-ol
Uniqueness
5-Fluoroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain applications, such as enzyme inhibition and material science, where precise molecular interactions are crucial .
Properties
IUPAC Name |
5-fluoroquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBCSCDTUVFSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)O)C(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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